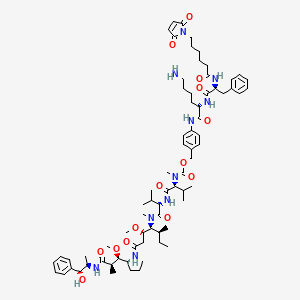
Mc-Phe-Lys-PAB-MMAE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mc-Phe-Lys-PAB-MMAE is a drug-linker conjugate used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to link a monoclonal antibody to a cytotoxic drug, allowing for targeted delivery of the drug to specific cells, such as cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mc-Phe-Lys-PAB-MMAE involves multiple steps, starting with the preparation of the individual components: Mc-Phe, Lys, PAB, and MMAE. These components are then linked together through a series of chemical reactions, including peptide coupling and conjugation reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards .
Análisis De Reacciones Químicas
Types of Reactions
Mc-Phe-Lys-PAB-MMAE undergoes several types of chemical reactions, including:
Peptide Coupling: Formation of peptide bonds between amino acids.
Conjugation Reactions: Linking the drug to the antibody through the PAB linker
Common Reagents and Conditions
Common reagents used in these reactions include:
Carbodiimides: For peptide coupling.
N-Hydroxysuccinimide (NHS) Esters: For conjugation reactions.
Organic Solvents: Such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)
Major Products
The major product formed from these reactions is the this compound conjugate, which can then be used to create ADCs for targeted drug delivery .
Aplicaciones Científicas De Investigación
Mc-Phe-Lys-PAB-MMAE has several scientific research applications, including:
Chemistry: Used in the synthesis of ADCs for targeted drug delivery.
Biology: Studied for its ability to selectively target and kill cancer cells.
Medicine: Investigated as a potential treatment for various types of cancer.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems .
Mecanismo De Acción
Mc-Phe-Lys-PAB-MMAE exerts its effects by linking a cytotoxic drug (MMAE) to a monoclonal antibody through the PAB linker. The antibody targets specific antigens on cancer cells, allowing for selective delivery of the cytotoxic drug. Once inside the cancer cell, MMAE disrupts microtubule function, leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
Val-Cit-PAB-MMAE: Another drug-linker conjugate used in ADCs.
Mc-VC-PAB-SN38: A similar compound with a different cytotoxic drug (SN38) linked to the antibody
Uniqueness
Mc-Phe-Lys-PAB-MMAE is unique due to its specific combination of components, which allows for efficient and selective targeting of cancer cells. Its design ensures stability and effectiveness in drug delivery .
Propiedades
Fórmula molecular |
C72H106N10O14 |
|---|---|
Peso molecular |
1335.7 g/mol |
Nombre IUPAC |
[4-[[(2S)-6-amino-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-phenylpropanoyl]amino]hexanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C72H106N10O14/c1-13-47(6)64(57(94-11)43-61(86)81-41-25-31-56(81)66(95-12)48(7)67(88)74-49(8)65(87)52-28-19-15-20-29-52)79(9)71(92)62(45(2)3)78-70(91)63(46(4)5)80(10)72(93)96-44-51-33-35-53(36-34-51)75-68(89)54(30-22-23-39-73)77-69(90)55(42-50-26-17-14-18-27-50)76-58(83)32-21-16-24-40-82-59(84)37-38-60(82)85/h14-15,17-20,26-29,33-38,45-49,54-57,62-66,87H,13,16,21-25,30-32,39-44,73H2,1-12H3,(H,74,88)(H,75,89)(H,76,83)(H,77,90)(H,78,91)/t47-,48+,49+,54-,55-,56-,57+,62-,63-,64-,65+,66+/m0/s1 |
Clave InChI |
FRPQRQTYROMYFD-RONWFJSWSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CCCCCN5C(=O)C=CC5=O |
SMILES canónico |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=CC=C4)NC(=O)CCCCCN5C(=O)C=CC5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




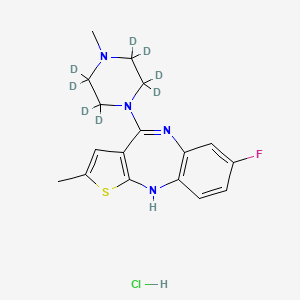
![(2E)-3-(3-bromo-4-hydroxyphenyl)-N-[2-[2-[[(2E)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoyl]amino]ethyldiselanyl]ethyl]-2-hydroxyiminopropanamide](/img/structure/B12370668.png)



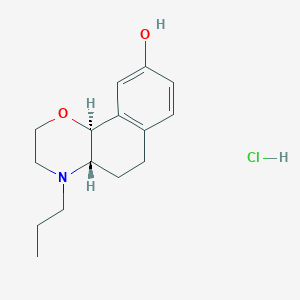
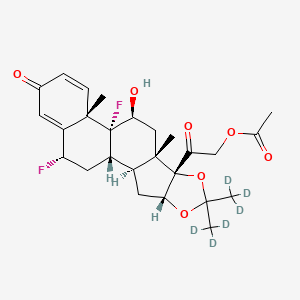
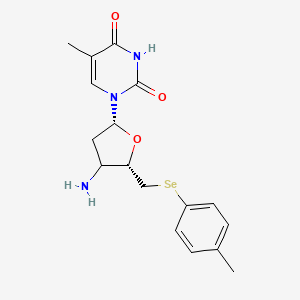
![[4-(4-Propylcyclohexyl)cyclohexen-1-yl]boronic acid](/img/structure/B12370707.png)
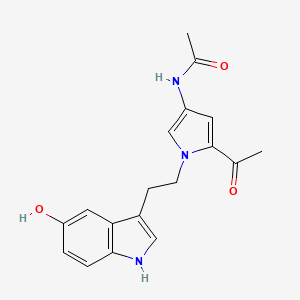
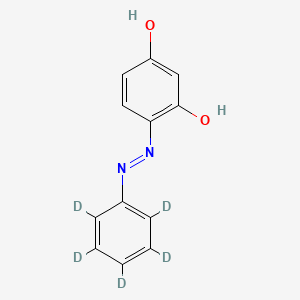
![N-[(5,7-dichloro-2,3-dihydro-1-benzofuran-2-yl)methyl]propan-2-amine](/img/structure/B12370720.png)
